molecular formula C22H34N2O2 B12459321 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12459321
M. Wt: 358.5 g/mol
InChI Key: CNTRUKBDTIBOHX-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of cyclohex-1-en-1-yl ethylamine with tricyclo[3.3.1.1~3,7~]decan-1-yl butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tricyclic core and cyclohexenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

N'-(1-adamantyl)-N-[2-(cyclohexen-1-yl)ethyl]butanediamide

InChI

InChI=1S/C22H34N2O2/c25-20(23-9-8-16-4-2-1-3-5-16)6-7-21(26)24-22-13-17-10-18(14-22)12-19(11-17)15-22/h4,17-19H,1-3,5-15H2,(H,23,25)(H,24,26)

InChI Key

CNTRUKBDTIBOHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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